17α-Hydroxy Progesterone-d8
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Overview
Description
17α-Hydroxy Progesterone-d8 is a deuterated form of 17α-Hydroxyprogesterone, a naturally occurring steroid hormone. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the accurate quantification of steroid hormones in biological samples .
Mechanism of Action
Target of Action
17α-Hydroxy Progesterone-d8 (17α-OHP-d8) is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , the mineralocorticoid receptor (MR) , and the glucocorticoid receptor (GR) . These receptors play crucial roles in various biological processes, including reproductive function, electrolyte balance, and immune response .
Mode of Action
17α-OHP-d8 acts as an agonist of the PR, similar to progesterone, albeit weakly in comparison . It binds to the PR, triggering a series of cellular responses. Additionally, it acts as an antagonist of the MR, blocking the receptor’s action . It also serves as a partial agonist of the GR, albeit with very low potency .
Biochemical Pathways
17α-OHP-d8 is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . It is derived from progesterone via the enzyme 17α-hydroxylase, encoded by CYP17A1 . This steroid is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary .
Pharmacokinetics
The levels of 17α-OHP can increase in the third trimester of pregnancy primarily due to fetal adrenal production . Normal levels are 3-90 ng/dl in children, and in women, 20-100 ng/dl prior to ovulation, and 100-500 ng/dl during the luteal phase .
Result of Action
The action of 17α-OHP-d8 leads to a variety of molecular and cellular effects. As an agonist of the PR, it can stimulate progestational activity . As an antagonist of the MR, it can inhibit mineralocorticoid activity . As a partial agonist of the GR, it can partially stimulate glucocorticoid activity .
Action Environment
The action of 17α-OHP-d8 can be influenced by various environmental factors. For instance, its production can increase during the third trimester of pregnancy due to fetal adrenal production . Furthermore, its levels can vary based on the phase of the menstrual cycle . .
Biochemical Analysis
Biochemical Properties
17α-Hydroxy Progesterone-d8 interacts with various enzymes, proteins, and other biomolecules. It is derived from progesterone via the enzyme 17α-hydroxylase, encoded by the CYP17A1 gene . This interaction plays a crucial role in the biosynthesis of steroid hormones .
Cellular Effects
This compound influences cell function by acting as an agonist of the progesterone receptor (PR), albeit weakly in comparison to progesterone . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is an antagonist of the mineralocorticoid receptor (MR) and a partial agonist of the glucocorticoid receptor (GR), albeit with very low potency .
Metabolic Pathways
This compound is involved in the steroidogenesis metabolic pathway . It interacts with the enzyme 17α-hydroxylase, which is crucial for its conversion from progesterone .
Transport and Distribution
It is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17α-Hydroxy Progesterone-d8 involves the incorporation of deuterium atoms into the 17α-Hydroxyprogesterone molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the purification and quantification of the compound. The use of stable isotope dilution methods ensures high purity and accuracy in the production process .
Chemical Reactions Analysis
Types of Reactions
17α-Hydroxy Progesterone-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to 17α-Hydroxyprogesterone derivatives.
Reduction: Formation of reduced steroid forms.
Substitution: Replacement of functional groups with deuterium-labeled groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Major Products Formed
The major products formed from these reactions include various deuterated steroid derivatives, which are used in scientific research and clinical applications for accurate hormone quantification .
Scientific Research Applications
17α-Hydroxy Progesterone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: Helps in studying the metabolic pathways of steroid hormones.
Medicine: Used in clinical diagnostics for the accurate measurement of hormone levels in patients with endocrine disorders.
Industry: Employed in the development of therapeutic strategies for hormone balance and in the production of deuterated drugs .
Comparison with Similar Compounds
Similar Compounds
17α-Hydroxyprogesterone: The non-deuterated form, used in similar applications but lacks the stable isotope labeling.
17α-Hydroxyprogesterone caproate: A synthetic derivative used in the prevention of preterm births.
Dydrogesterone: Another synthetic progestogen used in hormone therapy
Uniqueness
The uniqueness of 17α-Hydroxy Progesterone-d8 lies in its stable isotope labeling, which provides enhanced accuracy and precision in mass spectrometry analyses. This makes it an invaluable tool in both research and clinical diagnostics, offering advantages over non-deuterated and other synthetic progestogens .
Properties
CAS No. |
850023-80-2 |
---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D |
InChI Key |
DBPWSSGDRRHUNT-LDLLURODSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Appearance |
White to Off-White Solid |
melting_point |
216-218°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
68-96-2 (unlabelled) |
Synonyms |
17-Hydroxy-pregn-4-ene-3,20-dione-d8; 4-Pregnen-17α-ol-3,20-dione-d8 |
tag |
Progesterone Impurities |
Origin of Product |
United States |
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